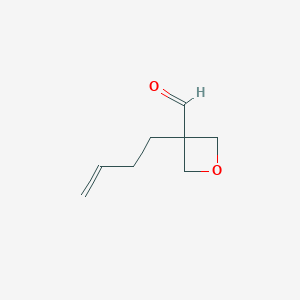![molecular formula C8H13NO2 B054064 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one CAS No. 122797-14-2](/img/structure/B54064.png)
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one, also known as MHO, is a cyclic compound that has gained significant attention in the field of scientific research. MHO is a versatile compound that has been used in various applications, including organic synthesis, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also a versatile compound that can be used in various applications, including organic synthesis, drug discovery, and material science. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the use of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one in scientific research. One potential direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Méthodes De Synthèse
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one can be synthesized by a variety of methods, including catalytic hydrogenation of 4-methyl-2-cyclohexenone, cycloaddition of nitrones, and cyclization of 4-methyl-2-cyclohexenone oxime. The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-methyl-2-cyclohexenone. This method involves the reduction of the double bond in 4-methyl-2-cyclohexenone using a catalyst, such as palladium on carbon or Raney nickel, under hydrogen gas.
Applications De Recherche Scientifique
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has been extensively used in scientific research due to its unique chemical properties. This compound has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and heterocycles. This compound has also been used in drug discovery, where it has shown promising results in the treatment of various diseases, including cancer and neurological disorders. This compound has also been used in material science, where it has been used as a monomer in the synthesis of polymers and as a crosslinking agent in the synthesis of hydrogels.
Propriétés
Numéro CAS |
122797-14-2 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
Clé InChI |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
SMILES canonique |
CC1C2CCCC2OC(=O)N1 |
Synonymes |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
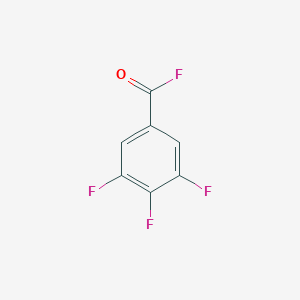
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)

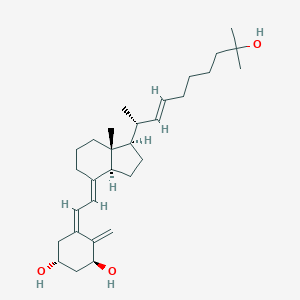
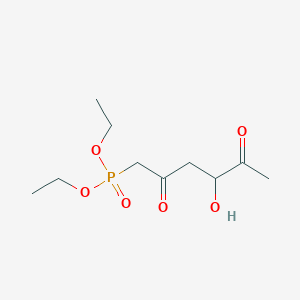
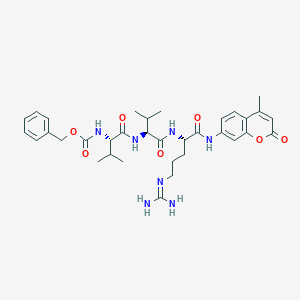
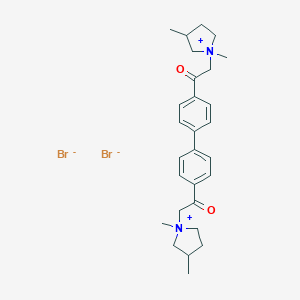
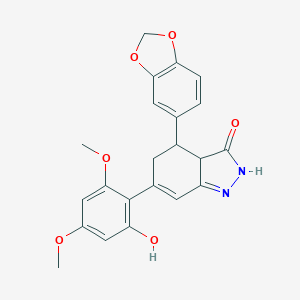
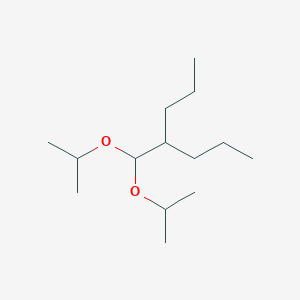
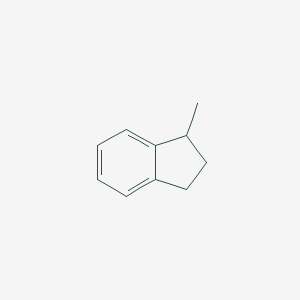
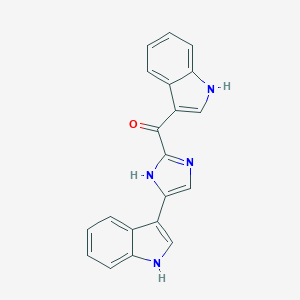
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
